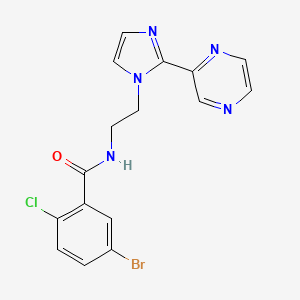

![molecular formula C10H9BrF3NO B2445767 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 3851-43-2](/img/structure/B2445767.png)

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

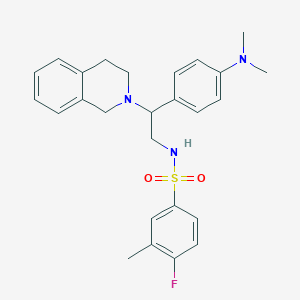

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide, also referred to as 2-BTFPA, is an extensively utilized bromoacetamide compound with diverse applications in scientific research . Its remarkable versatility makes it valuable in the synthesis of various organic compounds and as a catalyst for numerous reactions .

Synthesis Analysis

In the field of organic synthesis, 2-BTFPA plays a crucial role, facilitating the production of an extensive range of compounds . It acts as a catalyst for synthesizing diverse organic compounds including polymer materials and other organic substances . It involves the formation of a bromonium ion intermediate. Subsequently, this intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .Molecular Structure Analysis

The molecular formula of 2-BTFPA is C9H7BrF3NO . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones . It also plays a crucial role in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-BTFPA is 282.06 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in an inert atmosphere .Scientific Research Applications

Organic Synthesis

“2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide”, also referred to as 2-BTFPA, is extensively utilized in the field of organic synthesis . It plays a crucial role in facilitating the production of an extensive range of compounds .

Catalyst for Reactions

2-BTFPA acts as a catalyst for numerous reactions . It’s remarkable versatility makes it valuable in the synthesis of various organic compounds .

Synthesis of Polymer Materials

This compound is used in the synthesis of diverse organic compounds including polymer materials . It involves the formation of a bromonium ion intermediate, which is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .

Oxidation of Alcohols

2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .

Synthesis of Bioactive Compounds

It has been used in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of thieno [2,3-b]quinoline-2-carboxamide and cycloalkyl [b]thieno [3,2-e]pyridine-2-carboxamide derivatives, which have shown cytotoxicity .

Development of Antiviral Agents

2-BTFPA has been used in the development of small molecules with a noncanonical binding mode to HIV-1 Trans Activation Response (TAR) RNA .

Anti-Trypanosoma cruzi Biological Evaluation

It has been used in the synthesis of novel 2-Nitropyrrole Derivatives for Anti-Trypanosoma cruzi Biological Evaluation .

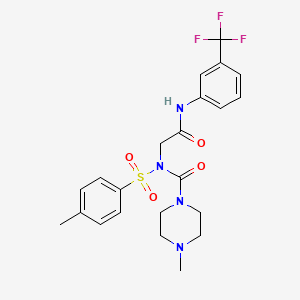

Synthesis of Sulfonyl Urea

The sulfonyl urea obtained from 2-BTFPA was used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is known to interact with its target, the androgen receptor . The compound may bind to the receptor and modulate its activity, leading to changes in the transcription of specific genes.

Biochemical Pathways

Given its interaction with the androgen receptor, it may influence pathways related tocellular proliferation and differentiation .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide’s action are likely related to its interaction with the androgen receptor. By modulating the activity of this receptor, the compound may influence the expression of specific genes, potentially affecting cellular proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the physiological environment in which the compound acts, including pH, temperature, and the presence of other molecules, can also affect its efficacy.

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAQEVYCJBKRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)

![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)